Tricyclo[5.1.0.03,5]octane

Catalog No.
S13301544
CAS No.
285-50-7
M.F
C8H12
M. Wt
108.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricyclo[5.1.0.03,5]octane

CAS Number

285-50-7

Product Name

Tricyclo[5.1.0.03,5]octane

IUPAC Name

tricyclo[5.1.0.03,5]octane

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

InChI

InChI=1S/C8H12/c1-5-3-7-2-8(7)4-6(1)5/h5-8H,1-4H2

InChI Key

YZFVTGCKLQCIFB-UHFFFAOYSA-N

Canonical SMILES

C1C2CC2CC3C1C3

Tricyclo[5.1.0.0^3,5]octane is a bicyclic organic compound with the molecular formula C8H12C_8H_{12}. It features a unique tricyclic structure that consists of three interconnected cyclopropane rings, which contribute to its distinctive chemical properties. The compound is notable for its strained ring system, which can lead to unique reactivity patterns and potential applications in organic synthesis and material science. Its systematic name reflects its complex geometry, indicating the specific arrangement of carbon atoms and the nature of the rings involved.

Due to its strained structure. Notably, it can undergo:

  • Electrophilic Substitution Reactions: The presence of electron-rich sites allows for substitution reactions with electrophiles.
  • Cyclopropanation: This reaction can occur when treated with diazo compounds or halomethanes, leading to the formation of derivatives such as tricyclo[5.1.0.0^3,5]octane-2,6-dione derivatives through double Michael addition reactions .
  • Halogenation: The compound can react with halogens in the presence of suitable solvents to yield halogenated products .

These reactions are significant for synthesizing various derivatives that exhibit different biological and chemical properties.

Research into the biological activity of tricyclo[5.1.0.0^3,5]octane and its derivatives has revealed potential pharmacological applications. Some derivatives have shown:

  • Antimicrobial Properties: Certain synthesized derivatives exhibit activity against various bacterial strains.
  • Antitumor Activity: Compounds derived from tricyclo[5.1.0.0^3,5]octane have been investigated for their potential in cancer treatment due to their ability to inhibit tumor cell proliferation.

Several methods exist for synthesizing tricyclo[5.1.0.0^3,5]octane and its derivatives:

  • Double Michael Addition: This method involves the reaction of α,β-unsaturated esters with dihalomethane in the presence of bases, leading to the formation of tricyclic structures .
  • Cyclopropanation Reactions: Using diazo compounds or other cyclopropanating agents allows for the introduction of cyclopropane rings into existing structures.
  • Halogenation Reactions: Treatment with halogens or halogenating agents results in halogenated derivatives that can be further modified.

These methods highlight the versatility in synthesizing this compound and its derivatives.

Tricyclo[5.1.0.0^3,5]octane has several applications in various fields:

  • Organic Synthesis: It serves as a building block for creating more complex organic molecules.
  • Material Science: Due to its unique structural properties, it may be utilized in developing new materials with specific mechanical or thermal characteristics.
  • Pharmaceutical Development: Its derivatives are being explored for potential use as antimicrobial or anticancer agents.

The ongoing research into its applications continues to reveal new possibilities.

Interaction studies involving tricyclo[5.1.0.0^3,5]octane focus on its reactivity with other chemical species:

  • Reactivity with Nucleophiles: The compound's electrophilic sites allow it to interact with nucleophiles, leading to various substitution products.
  • Stability Studies: Understanding how this compound interacts under different conditions (e.g., temperature, solvent) is crucial for predicting its behavior in synthetic applications.

These studies are essential for optimizing reaction conditions and improving yields in synthetic processes.

Tricyclo[5.1.0.0^3,5]octane shares structural similarities with several related compounds:

Compound NameMolecular FormulaUnique Features
Bicyclo[3.3.0]octaneC8H12C_8H_{12}Contains two fused cyclopropanes
Tricyclo[4.2.2.0^2,4]decaneC10H16C_{10}H_{16}Features a four-membered ring in addition
Tricyclo[6.2.0]decaneC10H16C_{10}H_{16}Contains larger ring systems

Tricyclo[5.1.0.0^3,5]octane is unique due to its specific arrangement of three cyclopropane rings and the resulting strain within the molecule, which affects its reactivity and potential applications compared to these similar compounds.

XLogP3

2.7

Exact Mass

108.093900383 g/mol

Monoisotopic Mass

108.093900383 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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